molecular formula C19H27ClN2O3 B6659719 N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride

Cat. No.: B6659719
M. Wt: 366.9 g/mol
InChI Key: MBUAUMWFVQLVOH-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[321]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride is a complex organic compound featuring a bicyclic structure with a nitrogen atom in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 8-azabicyclo[3.2.1]octan-3-ol and 4-methoxybenzoyl chloride.

  • Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 8-azabicyclo[3.2.1]octan-3-ol and the carboxylic acid derivative of 4-methoxybenzoyl chloride.

  • Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane, under anhydrous conditions, and with a base like triethylamine to neutralize the hydrochloric acid formed.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

  • Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the amide bond.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a strong base.

Major Products Formed:

  • Oxidation Products: Quinones or other oxidized phenyl derivatives.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides or esters.

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3.ClH/c1-24-17-9-5-13(6-10-17)18(22)3-2-4-19(23)21-16-11-14-7-8-15(12-16)20-14;/h5-6,9-10,14-16,20H,2-4,7-8,11-12H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUAUMWFVQLVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC(=O)NC2CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target, leading to a biological response.

Comparison with Similar Compounds

  • N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(3-methoxyphenyl)-5-oxopentanamide;hydrochloride

  • N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(2-methoxyphenyl)-5-oxopentanamide;hydrochloride

  • N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-hydroxyphenyl)-5-oxopentanamide;hydrochloride

Uniqueness: The uniqueness of N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride lies in its specific substitution pattern on the phenyl ring, which can influence its binding affinity and biological activity compared to similar compounds.

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